Fascaplysin - 114719-57-2

Fascaplysin

Catalog Number: EVT-375247
CAS Number: 114719-57-2
Molecular Formula: C18H11ClN2O
Molecular Weight: 306.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fascaplysin is a bis-indole alkaloid first isolated in 1988 from the marine sponge Fascaplysinopsis bergquist sp. [, ]. It is a red pigment found in several Indo-Pacific marine organisms, primarily Fascaplysinopsis sponges and Didemnum tunicates []. Fascaplysin belongs to a class of compounds with a characteristic 12H-pyrido[1,2-a:3,4-b′]diindole pentacyclic structure []. This alkaloid has garnered significant attention in scientific research due to its diverse and potent biological activities, making it a lead compound for preclinical development [].

Synthesis Analysis
  • Peracid oxidation, reaction with oxalyl chloride/methanol, or Vilsmeier formylation of 12H-pyrido[1,2-a:3,4-b']diindole: This method utilizes the keystone intermediate 12H-pyrido[1,2-a:3,4-b']diindole, which can be prepared from indole in six steps with a 78% yield [].
  • Two-step synthesis from tryptamine: This method uses commercially available tryptamine and involves a tandem dehydrative condensation with ortho-halo substituted glyoxal followed by dehydrogenation []. This approach offers a short and efficient synthesis with a 68% overall yield.
  • Silver-catalyzed and microwave-assisted one-pot cascade synthesis: This method offers efficient access to various alkaloid-inspired scaffold classes and provides a concise and efficient total synthesis of homofascaplysin C and fascaplysin [].
Molecular Structure Analysis

Fascaplysin possesses a planar pentacyclic structure []. This planar structure allows it to intercalate into DNA [, , ]. Molecular modeling studies based on the crystal structure of cyclin-dependent kinase 2 (CDK2) suggest that fascaplysin inhibits CDK4 by binding to the ATP pocket of the kinase [].

Mechanism of Action
  • Inhibition of CDK4/cyclin D1 complex: Fascaplysin acts as a potent and selective inhibitor of CDK4/cyclin D1, a crucial regulator of the cell cycle [, , , , , ]. This inhibition leads to cell cycle arrest and suppression of tumor growth [, , , , , ].
  • Induction of apoptosis: Fascaplysin promotes apoptosis, a programmed cell death process, via both extrinsic and intrinsic pathways [, , , , , ]. It triggers caspase activation, cytochrome c release, and downregulation of anti-apoptotic proteins [].
  • DNA intercalation: The planar structure of fascaplysin enables its intercalation into DNA, potentially interfering with DNA replication and contributing to its cytotoxic effects [, , ].
  • Inhibition of other kinases: Fascaplysin has been shown to inhibit other kinases, including VEGFR2, TRKA, and p56(lck) tyrosine kinase [, , ]. This multi-kinase inhibitory activity further contributes to its anti-cancer and anti-proliferative effects.
  • Modulation of signaling pathways: Fascaplysin affects various signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, and 4EBP1-p70S6K1, influencing cellular processes such as migration, survival, and protein synthesis [, , , ].
Physical and Chemical Properties Analysis

Fascaplysin is a red pigment with limited solubility in aqueous solutions []. Chemical modifications, such as the introduction of radical substituents, can alter its physical and chemical properties, including solubility and DNA intercalating activity [].

Applications
  • Anticancer research: Fascaplysin exhibits potent anticancer activity against a broad range of cancer cell lines, including lung cancer, cervical cancer, glioma, melanoma, and leukemia [, , , , , , , , , , , , ]. Its ability to inhibit CDK4/cyclin D1, induce apoptosis, and disrupt DNA replication makes it a promising candidate for anticancer drug development [, , , , ].
  • Antimicrobial research: Fascaplysin possesses antibacterial, antifungal, and antiplasmodial activities [, , , , , , , , ]. It displays potent inhibitory activity against Gram-positive bacteria, including antibiotic-resistant strains [].
  • Antiviral research: Fascaplysin has shown activity against HIV-1 reverse transcriptase (HIV-1-RT) and hepatitis A virus (HAV) [, ].
  • Neurological research: Fascaplysin and its derivatives have demonstrated potential in Alzheimer's disease research [, , ]. They act as acetylcholinesterase inhibitors, reduce Aβ aggregation, and exhibit neuroprotective effects [, ].
Future Directions
  • Structural optimization: Further modifications of the fascaplysin structure could lead to derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties [, ]. This includes exploring new substituents and their impact on solubility, DNA intercalation, and cellular targeting [, ].
  • Combination therapies: Investigating the synergistic potential of fascaplysin with existing anticancer drugs, such as cytarabine and targeted therapies, could enhance treatment efficacy and overcome drug resistance [].
  • Target identification and validation: While fascaplysin's interaction with CDK4 is well-documented, further research is needed to identify and validate additional molecular targets contributing to its multifaceted biological activities [, , ].
  • In vivo studies: More extensive in vivo studies are required to evaluate the efficacy and safety of fascaplysin and its derivatives in preclinical models of various diseases [, , ]. This includes assessing their pharmacokinetic properties, tissue distribution, and potential toxicity [, ].

10-Bromofascaplysin

    Compound Description: 10-Bromofascaplysin is a brominated derivative of Fascaplysin. It is a natural product isolated from marine sponges, primarily from the genus Fascaplysinopsis. Similar to Fascaplysin, it exhibits a range of biological activities, including cytotoxicity against various cancer cell lines .

    Relevance: 10-Bromofascaplysin is structurally similar to Fascaplysin, with the addition of a bromine atom at the 10th position of the pentacyclic ring system. This bromination often leads to increased potency in terms of biological activity compared to Fascaplysin .

3,10-Dibromofascaplysin

    Compound Description: 3,10-Dibromofascaplysin is another brominated derivative of Fascaplysin, featuring bromine atoms at positions 3 and 10 of the core structure. It displays potent cytotoxic activity against various cancer cell lines, including leukemia , and has shown potential as an anticancer agent due to its ability to induce apoptosis .

    Relevance: The addition of two bromine atoms in 3,10-Dibromofascaplysin significantly alters its biological activity profile compared to Fascaplysin. The presence of bromine atoms often enhances the potency and selectivity for cancer cells . Notably, 3,10-Dibromofascaplysin exhibits a distinct mechanism of action compared to the CDK4/6 inhibitor palbociclib, despite Fascaplysin's known CDK4/6 inhibitory activity .

Homofascaplysin A

    Compound Description: Homofascaplysin A, a naturally occurring marine alkaloid, shares structural similarities with Fascaplysin. It is characterized by the presence of an additional methylene group in its structure . This compound is of significant interest for its potent in vitro antiplasmodial activity against Plasmodium falciparum .

    Relevance: While structurally analogous to Fascaplysin, Homofascaplysin A exhibits unique biological properties, particularly its effectiveness against malaria. This difference highlights the significance of even minor structural variations in influencing the biological activity of these compounds .

Homofascaplysin B

    Compound Description: Homofascaplysin B is another natural analog of Fascaplysin, isolated from marine sponges. This compound is known for its notable cytotoxic activity against cancer cell lines .

    Relevance: Although Homofascaplysin B shares a core structure with Fascaplysin, its unique structural features result in a distinct pattern of biological activities. Specifically, its efficacy in inhibiting the growth of cancer cells underscores its potential as an antitumor agent .

Homofascaplysin C

    Compound Description: Homofascaplysin C, an alkaloid structurally related to Fascaplysin, is found in marine sponges. It is characterized by the presence of a methoxy group and a methyl group on the core ring structure. This compound exhibits strong cytotoxicity against cancer cells .

    Relevance: Homofascaplysin C shares a similar structure with Fascaplysin, but the presence of the methoxy and methyl groups introduces subtle changes in its chemical properties. These changes contribute to its distinct biological profile and potentially enhance its cytotoxic effects on cancer cells .

    Compound Description: Reticulatine is a marine alkaloid structurally analogous to Fascaplysin. It is characterized by the presence of a seven-membered ring in its structure . This compound has shown cytotoxic activity against cancer cell lines.

    Relevance: Reticulatine, while closely related to Fascaplysin, displays different pharmacological properties due to its unique structural features. The presence of a seven-membered ring distinguishes it from Fascaplysin, highlighting the impact of structural modifications on the biological activities of these compounds .

14-Bromoreticulatine

    Compound Description: This compound is a brominated derivative of Reticulatine, featuring a bromine atom at the 14th position. Research indicates that 14-Bromoreticulatine exhibits notable antibiotic activity, particularly against Pseudomonas aeruginosa, and demonstrates cytotoxic effects against human melanoma, colon, and prostate cancer cells .

    Relevance: Although structurally similar to Fascaplysin, 14-Bromoreticulatine possesses a distinct biological profile. Notably, its potent antibacterial activity against P. aeruginosa, a bacterium known for its resistance to multiple antibiotics, distinguishes it from Fascaplysin. This difference highlights the potential of structural modifications in tailoring the biological activities of these compounds for specific therapeutic applications .

7-Bromoreticulatine

    Compound Description: 7-Bromoreticulatine, a brominated analog of Reticulatine, is distinguished by the presence of a bromine atom at position 7 of its core structure. This compound is of particular interest for its potent cytotoxic activity against the HL-60 human leukemia cell line, exhibiting an IC50 value of 33.8 nM .

9-Methylfascaplysin

    Compound Description: 9-Methylfascaplysin is a synthetic analog of Fascaplysin, featuring a methyl group at position 9 of the pentacyclic ring system. Studies have shown that 9-Methylfascaplysin exhibits more potent inhibitory activity against the formation of β-amyloid (Aβ) fibrils compared to Fascaplysin. This suggests its potential as a therapeutic agent for Alzheimer's disease .

    Relevance: The introduction of a methyl group at position 9 in 9-Methylfascaplysin significantly enhances its ability to inhibit Aβ aggregation, a key pathological process in Alzheimer's disease. While Fascaplysin also exhibits some inhibitory activity, 9-Methylfascaplysin demonstrates greater potency, highlighting the impact of structural modifications on improving therapeutic potential .

    Compound Description: 6-tert-Butylfascaplysin is another synthetic analog of Fascaplysin, where a tert-butyl group is introduced at the 6th position. This modification is particularly significant as it leads to a substantial decrease in DNA intercalation compared to Fascaplysin, a property often associated with toxicity, while only slightly reducing cytotoxicity. This suggests that 6-tert-Butylfascaplysin might have an improved safety profile compared to Fascaplysin .

    Relevance: This compound directly addresses one of the major limitations of Fascaplysin, its DNA intercalating ability, which contributes to its toxicity. The introduction of the tert-butyl group in 6-tert-Butylfascaplysin significantly diminishes DNA intercalation while preserving its cytotoxic activity against cancer cells. This highlights the potential of structural modifications in mitigating the adverse effects of Fascaplysin while retaining its therapeutic benefits .

9-Hydroxyfascaplysin

    Compound Description: 9-Hydroxyfascaplysin is a synthetic derivative of Fascaplysin, characterized by a hydroxyl group at the 9th position. While this compound presents intriguing possibilities for modifying Fascaplysin's properties, it has been found to be chemically unstable, posing challenges for further investigation and potential applications .

    Relevance: Although structurally similar to Fascaplysin, the introduction of the hydroxyl group in 9-Hydroxyfascaplysin significantly impacts its stability, rendering it unsuitable for further development as a therapeutic agent. This finding underscores the importance of considering both biological activity and chemical stability when exploring structural modifications of Fascaplysin .

9-Phenylfascaplysin

    Compound Description: 9-Phenylfascaplysin is a synthetic analog of Fascaplysin distinguished by the presence of a phenyl group at position 9. Notably, it demonstrates exceptional antimicrobial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics .

10-Bromo-6,7-dimethoxyhomofascaplysin C

    Compound Description: 10-Bromo-6,7-dimethoxyhomofascaplysin C is a complex brominated and methoxylated derivative of Homofascaplysin C, possessing a bromine atom at position 10 and two methoxy groups at positions 6 and 7. While structurally intriguing, this compound exhibits significantly lower cytotoxicity compared to other Fascaplysin derivatives, with an IC50 value of 2.7 μM .

    Relevance: Despite its structural similarity to Fascaplysin, the extensive modifications in 10-Bromo-6,7-dimethoxyhomofascaplysin C result in a marked decrease in cytotoxicity. This highlights the potential for specific functional groups and their positions on the Fascaplysin scaffold to modulate biological activity, suggesting that careful structural optimization is crucial for developing more potent derivatives .

10-Bromo-6,7-dimethoxyhomofascaplysin D

    Compound Description: This compound represents another intricate derivative of Homofascaplysin C, characterized by a bromine atom at position 10 and two methoxy groups at positions 6 and 7. Similar to its closely related analog, 10-Bromo-6,7-dimethoxyhomofascaplysin C, this compound exhibits significantly reduced cytotoxicity compared to other Fascaplysin derivatives, with an IC50 value of 6.0 μM .

    Relevance: Despite sharing a core structure with Fascaplysin, the presence of multiple bromine and methoxy groups in 10-Bromo-6,7-dimethoxyhomofascaplysin D appears to diminish its cytotoxic activity. This finding underscores the complex interplay between structural modifications and biological activity, indicating that the addition of functional groups does not always correlate with enhanced potency and may, in some cases, lead to reduced activity .

10-Bromohomofascaplysin A

    Compound Description: 10-Bromohomofascaplysin A is a brominated derivative of Homofascaplysin A, characterized by the presence of a bromine atom at position 10. Similar to 7-Bromoreticulatine, it exhibits potent cytotoxic activity against the HL-60 human leukemia cell line but with a higher IC50 value of 498 nM .

    Relevance: Although structurally analogous to Fascaplysin, 10-Bromohomofascaplysin A exhibits potent cytotoxicity against leukemia cells, albeit with a slightly lower potency compared to 7-Bromoreticulatine. This finding further emphasizes the impact of subtle structural variations, such as the position of the bromine atom, on the biological activity of Fascaplysin analogs .

Secofascaplysic Acid

    Compound Description: Secofascaplysic Acid represents a structural variation of Fascaplysin, characterized by a cleavage in one of the rings, resulting in an open-chain structure. This compound also exhibits noteworthy cytotoxicity, highlighting the potential for diverse structural motifs inspired by Fascaplysin to yield bioactive compounds .

    Relevance: Despite its distinct open-chain structure compared to the polycyclic framework of Fascaplysin, Secofascaplysic Acid retains cytotoxic activity. This finding suggests that the core structural features responsible for the biological activity of Fascaplysin might be preserved even with significant alterations to its overall structure .

Properties

CAS Number

114719-57-2

Product Name

Fascaplysin

IUPAC Name

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride

Molecular Formula

C18H11ClN2O

Molecular Weight

306.7 g/mol

InChI

InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H

InChI Key

PWUOOJVYZQILBG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-]

Synonyms

fascaplisine
fascaplysin
fascaplysine

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.